N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide
Overview
Description
N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group, a thiophene ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation: The acylation of the brominated phenoxy compound with thiophene-2-carbohydrazide is carried out using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Hydrazide Formation: The final step involves the formation of the carbohydrazide moiety through the reaction of the acylated intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbohydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromo-substituted phenoxy group and thiophene ring may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide
- 2-bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate
- 2-bromo-4-(tert-butyl)phenyl N-(3-chloro-2-methylphenyl)carbamate
Uniqueness
N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is unique due to its combination of a bromo-substituted phenoxy group, a thiophene ring, and a carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-17(2,3)11-6-7-13(12(18)9-11)23-10-15(21)19-20-16(22)14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKPWYMQPHTFFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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